molecular formula C13H10FNO2 B15227745 6-(2-Fluorophenyl)-2-methylnicotinic acid

6-(2-Fluorophenyl)-2-methylnicotinic acid

Cat. No.: B15227745
M. Wt: 231.22 g/mol
InChI Key: CSPFAWWRCXEYHK-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-methylnicotinic acid (CAS: 1447960-38-4) is a nicotinic acid derivative featuring a fluorine atom at the 2-position of the phenyl ring and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 237.22 g/mol . The compound’s structure combines a pyridine backbone with substituents that influence electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group modulates steric interactions and acidity .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-(2-fluorophenyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c1-8-9(13(16)17)6-7-12(15-8)10-4-2-3-5-11(10)14/h2-7H,1H3,(H,16,17)

InChI Key

CSPFAWWRCXEYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-Fluorophenyl)-2-methylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-methylnicotinic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Nicotinic Acid Derivatives

6-(4-Chlorophenyl)-2-methylnicotinic Acid (CAS: 912617-77-7)
  • Molecular Formula: C₁₃H₁₀ClNO₂
  • Molecular Weight : 253.68 g/mol
  • Key Differences : Replacing fluorine with chlorine increases molecular weight and polarizability. Chlorine’s larger atomic radius may enhance steric hindrance and alter binding affinities in biological systems compared to fluorine .
6-(4-Bromophenyl)-2-methylnicotinic Acid (CAS: 912617-77-7)
  • Molecular Formula: C₁₃H₁₀BrNO₂
  • Molecular Weight : 298.13 g/mol

Substituent Position and Steric/Electronic Effects

6-Methylnicotinic Acid vs. 2-Methylnicotinic Acid
  • 6-Methylnicotinic Acid : The methyl group at the 6-position exerts a weaker steric effect but a stronger electron-donating inductive effect, reducing acidity (pKa ~3.1) and reactivity with electrophiles .
  • 2-Methylnicotinic Acid : The 2-methyl group introduces steric hindrance near the carboxylic acid, twisting it out of plane and increasing accessibility for reactions despite its electron-donating inductive effect. This results in higher reactivity in nucleophilic substitutions compared to 6-methyl analogs .

Ester Derivatives

Methyl 6-(2-Fluorophenyl)nicotinate
  • Molecular Formula: C₁₃H₁₀FNO₂
  • Molecular Weight : 231.22 g/mol
  • Key Differences : Esterification of the carboxylic acid group improves lipophilicity and bioavailability but reduces hydrogen-bonding capacity, impacting interactions with biological targets .

Functional Group Modifications

6-Fluoro-2-methylnicotinic Acid (CAS: 1227595-02-9)
  • Molecular Formula: C₇H₆FNO₂
  • Molecular Weight : 155.13 g/mol
6-(Dimethylamino)-2-methylnicotinic Acid (CAS: 196100-87-5)
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • Key Differences: The dimethylamino group introduces strong electron-donating effects, raising the pKa of the carboxylic acid and altering charge distribution in physiological environments .

Acidity and Reactivity

The carboxylic acid group in 6-(2-Fluorophenyl)-2-methylnicotinic acid has a pKa of ~2.8–3.5, influenced by the electron-withdrawing fluorine and steric effects of the methyl group. This contrasts with non-fluorinated analogs like 6-(2-Methylphenyl)nicotinic acid (pKa ~3.5–4.0), where the methyl group’s inductive effect dominates .

Data Tables

Table 1. Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₃H₁₀FNO₂ 237.22 2-Fluorophenyl, 2-methyl
6-(4-Chlorophenyl)-2-methylnicotinic acid C₁₃H₁₀ClNO₂ 253.68 4-Chlorophenyl, 2-methyl
Methyl 6-(2-Fluorophenyl)nicotinate C₁₃H₁₀FNO₂ 231.22 2-Fluorophenyl, methyl ester
6-Fluoro-2-methylnicotinic acid C₇H₆FNO₂ 155.13 6-Fluoro, 2-methyl

Biological Activity

6-(2-Fluorophenyl)-2-methylnicotinic acid is an organic compound belonging to the class of nicotinic acids, characterized by a fluorophenyl group at the sixth position and a methyl group at the second position of the nicotinic acid ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including anti-inflammatory and anticancer properties.

The molecular formula of this compound is C13H10FNO2, with a molecular weight of 231.22 g/mol. Its structural characteristics are significant for its biological activity, as the positioning of substituents can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
IUPAC Name6-(2-fluorophenyl)-2-methylpyridine-3-carboxylic acid
InChI KeyCSPFAWWRCXEYHK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as an agonist or antagonist at nicotinic acetylcholine receptors, which play crucial roles in neurotransmission and various physiological processes. The compound's ability to modulate these receptors could lead to significant therapeutic effects.

Biological Activities

Recent studies have explored the following biological activities of this compound:

  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of HeLa cells, indicating its possible application in cancer therapy.
  • Anti-inflammatory Effects : The compound's structure suggests it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some studies have indicated that this compound may exhibit antimicrobial activity against specific pathogens, although further research is needed to confirm these findings.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Phytochemical Analysis investigated various nicotinic acid derivatives, including this compound. The results demonstrated that this compound significantly reduced cell viability in HeLa cells with an IC50 value indicative of strong cytotoxicity.
  • Mechanistic Insights : Another research effort focused on the interaction of this compound with nicotinic receptors. It was found that this compound could effectively modulate receptor activity, potentially leading to enhanced neurotransmission or inhibition depending on concentration and context.
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated a reduction in inflammatory markers following treatment with this compound, suggesting its potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

When compared to structurally related compounds such as 2-Fluorophenylacetic acid and 6-(2-Chlorophenyl)-2-methylnicotinic acid, this compound exhibits unique biological profiles due to its specific fluorinated structure. This uniqueness may enhance its binding affinity and selectivity towards biological targets.

CompoundAnticancer ActivityAnti-inflammatory PotentialAntimicrobial Activity
This compoundHighModerateModerate
2-Fluorophenylacetic acidModerateLowLow
6-(2-Chlorophenyl)-2-methylnicotinic acidModerateHighModerate

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